4-(Benzofuran-2-yl)pyrrolidin-2-one

LogP Lipophilicity CNS Drug Design

4-(Benzofuran-2-yl)pyrrolidin-2-one (CAS 75292-87-4) is the critical heterocyclic building block for constructing GABAergic analogs with defined GABAB receptor pharmacophore requirements. With a LogP of 2.31 and TPSA of 45.73 Ų, it offers superior CNS-penetrant properties versus more polar 7-methoxy (TPSA >51 Ų) or less lipophilic 4-phenyl (LogP ~1.4–1.7) analogs. Its benzofuran moiety is essential for target receptor selectivity—substitution with phenyl or chlorophenyl groups alters affinity profiles. This scaffold also serves as a clean negative control for AKR1C2 (IC50 206 µM). Procure this specific intermediate to ensure reproducible yields and fidelity to published benzofuran-GABA SAR.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 75292-87-4
Cat. No. B8775856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzofuran-2-yl)pyrrolidin-2-one
CAS75292-87-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C12H11NO2/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14)
InChIKeyYGFLQOSJXHSGKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzofuran-2-yl)pyrrolidin-2-one (CAS 75292-87-4): Physicochemical and Synthetic Baseline for Procurement


4-(Benzofuran-2-yl)pyrrolidin-2-one (CAS 75292-87-4) is a heterocyclic building block (C₁₂H₁₁NO₂, MW 201.22) that fuses a benzofuran ring with a γ-lactam core . Its molecular properties—calculated LogP of 2.31 and polar surface area (PSA) of 45.73 Ų [1]—position it as a moderately lipophilic scaffold with favorable CNS drug-like characteristics. The compound is primarily employed as a synthetic intermediate for constructing GABAergic analogs and 4-substituted pyrrolidin-2-one libraries , making procurement decisions contingent on its specific physicochemical and synthetic attributes relative to other 4-aryl-pyrrolidin-2-one congeners.

Why Generic 4-Aryl-Pyrrolidin-2-ones Cannot Replace 4-(Benzofuran-2-yl)pyrrolidin-2-one (CAS 75292-87-4)


4-Substituted pyrrolidin-2-ones sharing the same γ-lactam core exhibit divergent ADME and synthetic profiles that preclude simple interchangeability. The benzofuran substituent of 75292-87-4 imparts a distinct electronic and steric environment compared to phenyl or substituted-phenyl analogs, directly affecting lipophilicity, hydrogen-bonding capacity, and metabolic stability of downstream products . In GABAergic analog synthesis, the benzofuran ring is essential for achieving specific GABAB receptor pharmacophore requirements; replacement with a phenyl or chlorophenyl group alters receptor affinity and selectivity profiles in the final amino acid products [1]. Furthermore, the synthetic accessibility of the unsubstituted benzofuran scaffold differs from methoxy or halogenated variants in terms of cyclization efficiency and intermediate stability, making direct analog substitution a source of irreproducible yields and impurity profiles [2].

Quantitative Differentiation Evidence for 4-(Benzofuran-2-yl)pyrrolidin-2-one (CAS 75292-87-4) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-(Benzofuran-2-yl)pyrrolidin-2-one vs. 4-Phenylpyrrolidin-2-one

The target compound exhibits a calculated LogP of 2.31 [1], whereas the unsubstituted phenyl analog 4-phenylpyrrolidin-2-one (CAS 20677-68-3) has a reported LogP approximately 1.4–1.7 based on computational estimates. This ~0.6–0.9 log unit increase in lipophilicity arising from the benzofuran oxygen and extended aromatic surface can significantly influence blood-brain barrier permeability and non-specific protein binding in CNS-targeted campaigns. Selection of the benzofuran derivative may thus be preferred when higher LogP within a limited range is desired for PK tuning [2].

LogP Lipophilicity CNS Drug Design

Synthetic Precursor Role in GABAB Ligand Synthesis: Target Compound vs. 4-(4-Chlorophenyl)pyrrolidin-2-one

In the synthesis of cyclic GABA analogs, 4-(benzofuran-2-yl)pyrrolidin-2-one serves as the direct precursor to 4-amino-3-(benzofuran-2-yl)butanoic acid, which demonstrated measurable affinity for the GABAB receptor in radioligand displacement assays . By contrast, 4-(4-chlorophenyl)pyrrolidin-2-one was used to prepare cyclic baclofen analogs reported to have different receptor selectivity profiles [1]. This divergent pharmacological trajectory of the final amino acid products is directly traceable to the choice of the 4-substituent at the pyrrolidin-2-one stage, making the benzofuran scaffold uniquely enabling for distinct GABAB pharmacophore exploration .

GABAB receptor Baclofen analog Synthetic intermediate

AKR1C2 Inhibitory Activity: Target Compound Inactivity vs. Class-Level Expectation

4-(Benzofuran-2-yl)pyrrolidin-2-one was tested against human recombinant AKR1C2 and exhibited an IC50 of 2.06 × 10⁵ nM (206 µM) in a fluorescence-based S-tetralol oxidation assay, effectively classifying it as inactive against this target [1]. This sharply contrasts with numerous benzofuran-containing compounds that show sub-micromolar AKR1C2 inhibition. For instance, potent benzofuran-based AKR1C2 inhibitors typically achieve IC50 values in the 10–1000 nM range [2]. The near-complete lack of AKR1C2 activity for the target compound can be exploited in selectivity profiling studies where AKR1C2 counter-screening is required, ensuring that observed biological effects in phenotypic assays are not confounded by off-target AKR1C2 modulation.

AKR1C2 Aldo-keto reductase Selectivity

Polar Surface Area (PSA) Differentiation: Target Compound vs. 4-(7-Methoxy-benzofuran-2-yl)pyrrolidin-2-one

The target compound has a topological PSA (TPSA) of 45.73 Ų [1], which is below the commonly cited 60 Ų threshold for favorable CNS penetration and within the 140 Ų limit for oral absorption. In comparison, the 7-methoxy analog (CAS 88221-17-4) has a TPSA of 51.5–54.96 Ų [2], representing an increase of approximately 6–9 Ų due to the additional oxygen. This increase pushes the methoxy analog closer to the upper limit for optimal passive CNS permeability. For CNS-focused projects, the unsubstituted benzofuran scaffold offers a more favorable PSA for CNS drug design, while the methoxy analog may be preferred when peripheral restriction is desired.

PSA Oral bioavailability CNS penetration

Optimal Procurement and Application Scenarios for 4-(Benzofuran-2-yl)pyrrolidin-2-one (CAS 75292-87-4)


Synthesis of Benzofuran-Containing GABAB Receptor Ligands

Use this compound as the key intermediate for preparing 4-amino-3-(benzofuran-2-yl)butanoic acid and related GABA analogs. The benzofuran moiety is essential for the GABAB receptor pharmacophore, and substitution with phenyl or chlorophenyl analogs (such as 4-(4-chlorophenyl)pyrrolidin-2-one) leads to divergent receptor selectivity profiles, as demonstrated by Berthelot et al. and Ebrik et al. [1]. Researchers targeting novel GABAB modulators should procure this specific intermediate to maintain fidelity to the published benzofuran-GABA structure–activity relationship.

CNS Drug Discovery Requiring Moderate Lipophilicity and Low PSA

The target compound's LogP of 2.31 and TPSA of 45.73 Ų [2] make it a superior starting scaffold for CNS-penetrant compound libraries compared to the more polar 7-methoxy analog (TPSA 51.5–54.96 Ų) or less lipophilic 4-phenyl analog (LogP ~1.4–1.7). Procurement is recommended for medicinal chemistry programs where maintaining PSA below 50 Ų and LogP between 2 and 3 is critical for blood-brain barrier permeability optimization.

AKR1C2 Counter-Screening and Selectivity Profiling

With a confirmed IC50 of 206 µM against human recombinant AKR1C2 [3], this compound is effectively inactive and can serve as a negative control or selectivity marker in high-throughput screening. When benzofuran-containing compounds are being assessed for biological activity, this scaffold provides a clean baseline free from AKR1C2-mediated off-target effects, unlike many potent benzofuran derivatives that inhibit aldo-keto reductases at nanomolar concentrations.

Building Block for 4-Substituted Pyrrolidin-2-one Libraries

As a versatile heterocyclic building block, this compound enables the construction of diverse N-substituted and C-4 functionalized libraries for lead discovery. Its synthetic utility as a cyclization precursor has been validated in multiple synthetic routes [4]. Procurement from suppliers offering characterized purity (typically ≥95%) ensures reproducibility in parallel synthesis and structure–activity relationship exploration.

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